molecular formula C4H11Cl2N2O2P B1580618 Palifosfamide CAS No. 31645-39-3

Palifosfamide

Número de catálogo: B1580618
Número CAS: 31645-39-3
Peso molecular: 221.02 g/mol
Clave InChI: BKCJZNIZRWYHBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de palifosfamida implica un proceso sintético de varios pasos. Un método común incluye la síntesis del éster fenílico de mostaza isofosforamida como intermedio . El proceso generalmente implica los siguientes pasos:

Métodos de producción industrial

La producción industrial de palifosfamida implica escalar el proceso sintético al tiempo que se garantiza la pureza y la estabilidad del compuesto. El proceso incluye rigurosas medidas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Aplicaciones Científicas De Investigación

Soft Tissue Sarcoma (STS)

Palifosfamide has been extensively studied in combination with doxorubicin for the treatment of metastatic soft tissue sarcoma. The PICASSO III trial , a Phase III randomized study, compared the efficacy of doxorubicin plus this compound against doxorubicin plus placebo. The trial involved 447 patients and aimed to determine progression-free survival (PFS) and overall survival (OS) as primary endpoints.

  • Results :
    • Median PFS was 6.0 months for the this compound group and 5.2 months for the placebo group, with a hazard ratio (HR) of 0.86, indicating no significant difference .
    • Median OS was 15.9 months for the this compound cohort compared to 16.9 months for placebo, also showing no significant improvement (HR = 1.05) .
    • Despite not meeting its primary endpoint, the study noted a higher clinical benefit rate (51.8% vs. 41.2%) in patients receiving this compound .

Table 1: PICASSO III Trial Results

EndpointThis compound + DoxorubicinDoxorubicin + PlaceboHazard Ratio (HR)
Median PFS6.0 months5.2 months0.86
Median OS15.9 months16.9 months1.05
Clinical Benefit Rate51.8%41.2%-

Small Cell Lung Cancer (SCLC)

Recent studies have also explored this compound's effectiveness in small cell lung cancer when combined with etoposide and carboplatin in a Phase Ib trial.

  • Findings :
    • The study involved 22 patients, with a maximum tolerated dose identified at 130 mg/m².
    • Of the evaluable patients, five exhibited partial responses, indicating potential efficacy in this treatment context .

Safety Profile

The safety profile of this compound has been a significant consideration in its application:

  • In the PICASSO III trial, adverse events were more frequent in the this compound group, with grade 3-4 adverse events occurring in 63.6% of patients compared to 50.9% in the placebo group .
  • Common adverse effects included neutropenia and febrile neutropenia, which necessitate careful patient monitoring during treatment .

Case Studies and Insights

Several case studies have documented individual patient responses to this compound:

  • A case involving a patient with refractory STS showed a notable partial response to this compound combined with doxorubicin after failing multiple lines of therapy.
  • Another report highlighted improved quality of life metrics post-treatment with this compound, despite limited survival benefits observed in larger trials.

Actividad Biológica

Palifosfamide, a stabilized metabolite of ifosfamide, is an alkylating agent with notable biological activity against various cancers, particularly pediatric sarcomas. Its mechanism of action involves the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately leading to cell death. This article explores the biological activity of this compound through preclinical studies, clinical trials, and case studies.

This compound operates primarily as a DNA-alkylating agent , similar to its parent compound ifosfamide. It forms covalent bonds with DNA, leading to cross-linking that prevents proper DNA replication and transcription. This mechanism is crucial for its anticancer effects, particularly in tumors that are resistant to other treatments.

Antitumor Activity

Numerous preclinical studies have demonstrated the efficacy of this compound in various cancer models:

  • Osteosarcoma (OS) : this compound lysine was tested on OS xenografts, showing significant tumor growth inhibition. The maximum tolerated dose (MTD) was established at 100 mg/kg for three consecutive days. The compound exhibited cytotoxicity with IC50 values ranging from 0.5 to 1.5 µg/ml across different OS cell lines .
  • Rhabdomyosarcoma (RMS) : In RMS xenografts, this compound also displayed substantial growth inhibition and improved event-free survival compared to control groups .
  • Ewing's Sarcoma (ES) : Similar results were observed in ES models, highlighting the broad-spectrum activity of this compound against sarcomas .

Phase II and III Trials

This compound has been evaluated in several clinical trials:

  • Phase II Trial : A randomized controlled trial compared this compound plus doxorubicin against doxorubicin alone in patients with soft tissue sarcoma. The combination aimed to enhance therapeutic efficacy but did not show a significant improvement in progression-free survival compared to doxorubicin alone .
  • Phase III Trial : Another study focused on this compound-tris combined with doxorubicin for treating soft tissue sarcomas. The trial was halted early due to lack of significant benefits in overall survival, indicating that while this compound has potential, its effectiveness may be limited when used alongside traditional chemotherapeutics .

Case Studies

Case studies provide real-world insights into the efficacy and safety profiles of this compound:

  • Case Study 1 : A patient with refractory osteosarcoma treated with this compound showed a partial response after two cycles, demonstrating its potential in overcoming resistance mechanisms associated with conventional therapies .
  • Case Study 2 : In a cohort of patients with advanced sarcomas, this compound led to stable disease in over 50% of participants after treatment, suggesting its role as a viable option for patients who have exhausted other treatment avenues .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Cancer Type Study Type IC50 Range (µg/ml) MTD (mg/kg) Outcome
OsteosarcomaPreclinical0.5 - 1.5100Significant tumor inhibition
RhabdomyosarcomaPreclinicalNot specified100Improved event-free survival
Ewing's SarcomaPreclinicalNot specified100Tumor growth inhibition
Soft Tissue SarcomaPhase II TrialNot applicableNot applicableNo significant survival benefit
Soft Tissue SarcomaPhase III TrialNot applicableNot applicableEarly termination due to ineffectiveness

Propiedades

IUPAC Name

bis(2-chloroethylamino)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCJZNIZRWYHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NP(=O)(NCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865605
Record name N,N'-Bis(2-chloroethyl)phosphorodiamidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis.
Record name Palifosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

31645-39-3
Record name N,N′-Bis(2-chloroethyl)phosphorodiamidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31645-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palifosfamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031645393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palifosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isophosphoramide mustard
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(2-chloroethyl)phosphorodiamidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALIFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4U6NN813
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palifosfamide
Reactant of Route 2
Palifosfamide
Reactant of Route 3
Palifosfamide
Reactant of Route 4
Palifosfamide
Reactant of Route 5
Palifosfamide
Reactant of Route 6
Palifosfamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.